molecular formula C20H18O3 B12522000 Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate CAS No. 833485-04-4

Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate

Cat. No.: B12522000
CAS No.: 833485-04-4
M. Wt: 306.4 g/mol
InChI Key: VYTPQDQRKCPAKT-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate is a chemical compound known for its unique structure and properties. It is composed of a benzoate ester linked to a methylnaphthalene moiety through an oxy-methyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate typically involves the reaction of 2-methylnaphthalene with methyl 4-hydroxybenzoate in the presence of a suitable base and a coupling agent. The reaction conditions often include:

    Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

    Coupling Agent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium at room temperature

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) at low temperatures

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol at elevated temperatures

Major Products

Scientific Research Applications

Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity

    Interacting with Receptors: Affecting signal transduction pathways

    Modulating Gene Expression: Influencing transcription factors and gene regulatory networks

These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .

Comparison with Similar Compounds

Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate can be compared with similar compounds such as:

  • Methyl 4-{[(7-methylnaphthalen-1-yl)oxy]methyl}benzoate
  • Methyl 4-(2-methylnaphthalen-1-yl)-4-oxobutanoate
  • Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and biological activities .

Properties

CAS No.

833485-04-4

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

methyl 4-[(2-methylnaphthalen-1-yl)oxymethyl]benzoate

InChI

InChI=1S/C20H18O3/c1-14-7-10-16-5-3-4-6-18(16)19(14)23-13-15-8-11-17(12-9-15)20(21)22-2/h3-12H,13H2,1-2H3

InChI Key

VYTPQDQRKCPAKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)OCC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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